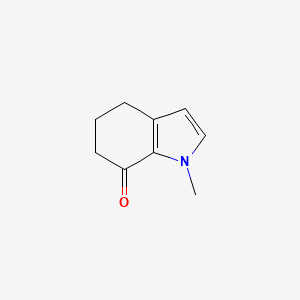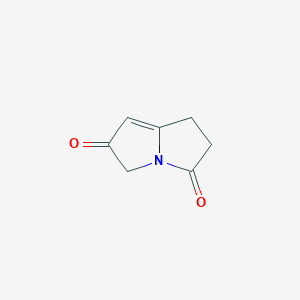![molecular formula C13H9BrN2O4S B3346026 2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]- CAS No. 113699-47-1](/img/structure/B3346026.png)
2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]-
Vue d'ensemble
Description
2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]- is a synthetic organic compound characterized by its imidazolidinedione core and a sulfonyl group attached to a brominated naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]- typically involves the following steps:
-
Formation of the Imidazolidinedione Core: : This can be achieved through the cyclization of appropriate amido-nitriles under mild conditions. For example, a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazolidinedione .
-
Introduction of the Sulfonyl Group: : The sulfonylation of the imidazolidinedione core can be performed using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. This step ensures the attachment of the sulfonyl group to the imidazolidinedione ring.
-
Bromination of the Naphthalene Ring: : The bromination of naphthalene can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The brominated naphthalene is then coupled with the sulfonylated imidazolidinedione to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the imidazolidinedione core can yield imidazolidines, which may have different chemical properties and applications.
Substitution: The bromine atom on the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidines.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The sulfonyl group is particularly important for binding to active sites of enzymes.
Medicine
Medicinally, compounds containing the imidazolidinedione core are investigated for their potential as therapeutic agents. They may exhibit activity against a range of diseases, including cancer and infectious diseases, due to their ability to interact with biological targets.
Industry
In industry, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, inhibiting their activity. The brominated naphthalene ring may also contribute to binding through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Imidazolidinedione, 1-[(5-chloro-1-naphthalenyl)sulfonyl]-
- 2,4-Imidazolidinedione, 1-[(5-fluoro-1-naphthalenyl)sulfonyl]-
- 2,4-Imidazolidinedione, 1-[(5-iodo-1-naphthalenyl)sulfonyl]-
Uniqueness
Compared to its analogs, 2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]- is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can enhance interactions with biological targets and potentially improve the compound’s efficacy in various applications.
Propriétés
IUPAC Name |
1-(5-bromonaphthalen-1-yl)sulfonylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4S/c14-10-5-1-4-9-8(10)3-2-6-11(9)21(19,20)16-7-12(17)15-13(16)18/h1-6H,7H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCCJOAZVHTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1S(=O)(=O)C2=CC=CC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556749 | |
| Record name | 1-(5-Bromonaphthalene-1-sulfonyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113699-47-1 | |
| Record name | 1-(5-Bromonaphthalene-1-sulfonyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


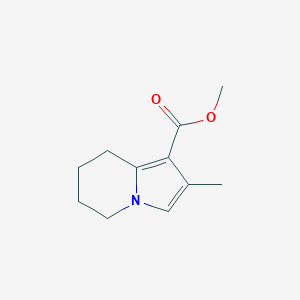
![Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl-](/img/structure/B3345960.png)
![2-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B3345962.png)
![Methanamine, N-[(5-methyl-2-furanyl)methylene]-](/img/structure/B3345968.png)
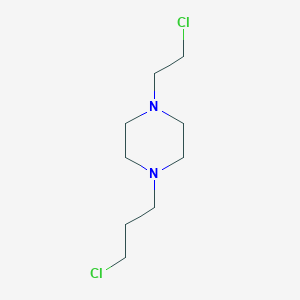
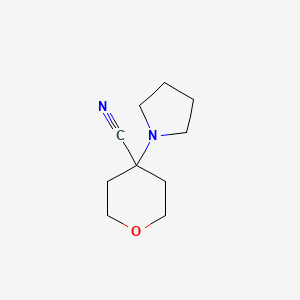
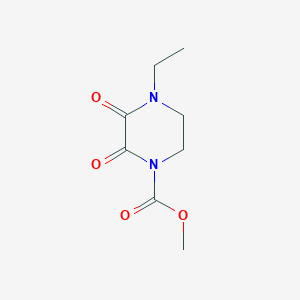
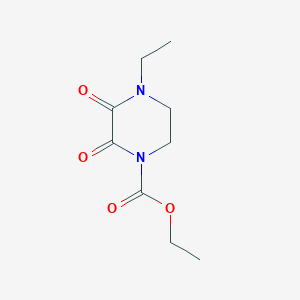
![Methyl 5-methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B3345991.png)
![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3345999.png)
![1H-Benz[f]indole, 1-acetyl-](/img/structure/B3346007.png)
